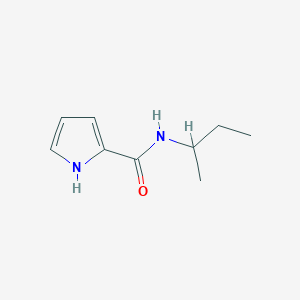![molecular formula C15H18N2O5 B2446521 1-(5-(1,4-ジオキサ-8-アザスピロ[4.5]デカン-8-イル)-2-ニトロフェニル)-1-エタノン CAS No. 923106-13-2](/img/structure/B2446521.png)
1-(5-(1,4-ジオキサ-8-アザスピロ[4.5]デカン-8-イル)-2-ニトロフェニル)-1-エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(1,4-Dioxa-8-azaspiro[45]dec-8-yl)-2-nitrophenyl]-1-ethanone is a complex organic compound characterized by its unique spirocyclic structure
科学的研究の応用
1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic properties.
Biological Studies: It is used in studying enzyme interactions and as a probe in biochemical assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-nitrobenzaldehyde with 1,4-Dioxa-8-azaspiro[4.5]decane under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxylic acids.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents.
Major Products
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
作用機序
The mechanism of action of 1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency .
類似化合物との比較
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.
4-Piperidone ethylene acetal: Another spirocyclic compound with similar structural features.
Uniqueness
1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone is unique due to its combination of a spirocyclic core with a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
1-[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-11(18)13-10-12(2-3-14(13)17(19)20)16-6-4-15(5-7-16)21-8-9-22-15/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARQUHPVVTXZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCC3(CC2)OCCO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2446440.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)

![methyl2-amino-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylatehydrochloride](/img/structure/B2446446.png)
![(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride](/img/structure/B2446447.png)

![N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2446449.png)

![N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2446452.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2446454.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2446457.png)

